molecular formula C12H9BrN4O3 B048932 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione CAS No. 121732-15-8

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione

Cat. No. B048932
M. Wt: 337.13 g/mol
InChI Key: UMATXTVTALLULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it an attractive target for further investigation. In

Mechanism Of Action

The mechanism of action of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and division. This inhibition can lead to the death of cancer cells and the suppression of immune responses.

Biochemical And Physiological Effects

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has a wide range of biochemical and physiological effects. In addition to its anti-tumor and immunomodulatory properties, this compound has been shown to have anti-inflammatory effects. It has also been studied for its effects on the cardiovascular system, with some studies suggesting that it may have cardioprotective properties.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione in lab experiments is its versatility. This compound has been shown to have a wide range of effects, making it useful for studying a variety of biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, there are also some limitations to using this compound in lab experiments. One of the main limitations is its toxicity, which can make it difficult to work with. Additionally, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are many potential future directions for research on 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione. One area of research that shows promise is in the development of new cancer therapies. This compound has been shown to have anti-tumor properties, and further research could lead to the development of new treatments for cancer. Additionally, this compound has been studied for its effects on the immune system, and further research could lead to the development of new immunomodulatory therapies. Other potential future directions for research include studying the cardiovascular effects of this compound and exploring its potential as a treatment for inflammatory diseases.

Synthesis Methods

The synthesis of 6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione is a complex process that involves multiple steps. The starting materials for the synthesis are 2,3-dimethylimidazo[4,5-g]quinazoline-4,8,9-trione and bromomethyl acetate. These two compounds are reacted together in the presence of a base, such as potassium carbonate, to yield the desired product. The reaction is typically carried out in a solvent, such as dimethylformamide or dimethyl sulfoxide, at elevated temperatures.

Scientific Research Applications

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione has been studied for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. This compound has been shown to have anti-tumor properties, making it a potential candidate for the development of new cancer therapies. Additionally, this compound has been studied for its effects on the immune system, with some studies suggesting that it may have immunomodulatory properties.

properties

CAS RN

121732-15-8

Product Name

6-(bromomethyl)-2,3-dimethyl-5H-imidazo[4,5-g]quinazoline-4,8,9-trione

Molecular Formula

C12H9BrN4O3

Molecular Weight

337.13 g/mol

IUPAC Name

6-(bromomethyl)-2,3-dimethyl-7H-imidazo[4,5-g]quinazoline-4,8,9-trione

InChI

InChI=1S/C12H9BrN4O3/c1-4-14-8-9(17(4)2)11(19)7-6(10(8)18)12(20)16-5(3-13)15-7/h3H2,1-2H3,(H,15,16,20)

InChI Key

UMATXTVTALLULJ-UHFFFAOYSA-N

Isomeric SMILES

CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr

SMILES

CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)NC(=N3)CBr

Canonical SMILES

CC1=NC2=C(N1C)C(=O)C3=C(C2=O)C(=O)N=C(N3)CBr

synonyms

3H-Imidazo[4,5-g]quinazoline-4,8,9(5H)-trione, 6-(bromomethyl)-2,3-dimethyl- (9CI)

Origin of Product

United States

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